molecular formula C9H5ClN2O2 B11896145 5,8-Quinolinedione, 7-amino-6-chloro- CAS No. 54490-74-3

5,8-Quinolinedione, 7-amino-6-chloro-

Cat. No.: B11896145
CAS No.: 54490-74-3
M. Wt: 208.60 g/mol
InChI Key: PRNJCPZTOMNCOY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5,8-Quinolinedione, 7-amino-6-chloro- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Quinolinedione, 7-amino-6-chloro- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Quinolinedione, 7-amino-6-chloro- is unique due to the presence of both an amino group at the C-7 position and a chlorine atom at the C-6 position. This specific substitution pattern enhances its biological activity and makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

7-amino-6-chloroquinoline-5,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNJCPZTOMNCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)Cl)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482502
Record name 5,8-Quinolinedione, 7-amino-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54490-74-3
Record name 5,8-Quinolinedione, 7-amino-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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